molecular formula C9H14O2 B14220055 3-(Propan-2-yl)cyclopent-1-ene-1-carboxylic acid CAS No. 820236-44-0

3-(Propan-2-yl)cyclopent-1-ene-1-carboxylic acid

Cat. No.: B14220055
CAS No.: 820236-44-0
M. Wt: 154.21 g/mol
InChI Key: ZOJNVEUQIANRJF-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)cyclopent-1-ene-1-carboxylic acid is an organic compound characterized by a cyclopentene ring substituted with a propan-2-yl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yl)cyclopent-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized via the cyclization of 3-(propan-2-yl)cyclopent-1-ene-1-carboxylate using suitable catalysts and reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(Propan-2-yl)cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclopentene ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(Propan-2-yl)cyclopent-1-ene-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-(Propan-2-yl)cyclopent-1-ene-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both a cyclopentene ring and a carboxylic acid group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

820236-44-0

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-propan-2-ylcyclopentene-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-6(2)7-3-4-8(5-7)9(10)11/h5-7H,3-4H2,1-2H3,(H,10,11)

InChI Key

ZOJNVEUQIANRJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(=C1)C(=O)O

Origin of Product

United States

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